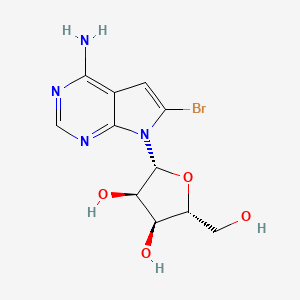

6-Bromotubercidin

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN4O4 |

|---|---|

Molecular Weight |

345.15 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-6-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13BrN4O4/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

KKSZEMHICOMLHV-IOSLPCCCSA-N |

Isomeric SMILES |

C1=C(N(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br |

Canonical SMILES |

C1=C(N(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O)Br |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 6 Bromotubercidin

Direct Halogenation Methods for 6-Bromotubercidin Synthesis

Direct bromination of tubercidin (B1682034) offers a straightforward approach to this compound. However, the regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the presence of a buffer.

N-Halosuccinimide-Mediated Bromination of Tubercidin in Buffered Media

The use of N-bromosuccinimide (NBS) as a brominating agent allows for controlled halogenation of the electron-rich pyrrolo[2,3-d]pyrimidine ring system of tubercidin. Research has shown that conducting the bromination in a buffered medium is crucial for directing the substitution to the 6-position. When the reaction is carried out in the presence of potassium acetate (B1210297), the formation of this compound is favored. nih.gov This is in contrast to the reaction in an unbuffered solvent like dimethylformamide (DMF), which predominantly yields the 5-bromo isomer. nih.gov

The role of the buffer is to modulate the acidity of the reaction medium, which in turn influences the electrophilicity of the brominating agent and the reactivity of the different positions on the tubercidin ring.

Analysis of Isomer Formation during Direct Halogenation (e.g., 5-bromotubercidin (B1266505), 5,6-dibromotubercidin)

During the direct halogenation of tubercidin with NBS, the formation of isomeric byproducts is a significant consideration. The two main isomers observed are 5-bromotubercidin and 5,6-dibromotubercidin. nih.gov The reaction conditions play a critical role in the distribution of these products.

In an unbuffered DMF solution, the reaction favors electrophilic substitution at the more electron-rich 5-position, leading to 5-bromotubercidin as the major product. nih.gov Conversely, in a buffered medium with potassium acetate, the regioselectivity shifts towards the 6-position. nih.gov In both scenarios, a minor amount of the di-substituted product, 5,6-dibromotubercidin, is also formed. nih.gov Careful control of the reaction stoichiometry and conditions is necessary to maximize the yield of the desired 6-bromo isomer and minimize the formation of these side products.

| Reaction Conditions | Major Product | Minor Product(s) |

|---|---|---|

| NBS in DMF (unbuffered) | 5-Bromotubercidin | This compound, 5,6-Dibromotubercidin |

| NBS with Potassium Acetate (buffered) | This compound | 5-Bromotubercidin, 5,6-Dibromotubercidin |

Glycosylation-Based Synthetic Routes to this compound and Analogs

Convergent synthetic strategies, which involve the coupling of a pre-functionalized heterocyclic base with a sugar moiety, provide a versatile alternative to direct halogenation. These methods offer better control over regioselectivity and allow for the synthesis of a wider range of analogs.

Sodium Salt Glycosylation Procedures for Halogenated 7-Deazapurine Nucleosides

A highly effective method for the synthesis of halogenated tubercidin analogs is the sodium salt glycosylation procedure. This approach involves the reaction of the sodium salt of a halogenated pyrrolo[2,3-d]pyrimidine with a protected ribofuranosyl halide. nih.gov This method has been shown to be superior to other glycosylation procedures for the synthesis of these types of nucleosides. nih.gov

The reaction typically employs a di-halogenated pyrrolo[2,3-d]pyrimidine, such as 4,6-dichloro- or 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine, which is first converted to its sodium salt. nih.gov This anionic heterocycle then acts as a nucleophile, attacking the anomeric carbon of a protected sugar derivative, such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide, to form the desired nucleoside. nih.gov

Synthesis of N7-Glycosylated Pyrrolo[2,3-d]pyrimidine Intermediates

The sodium salt glycosylation procedure stereospecifically yields the N7-glycosylated pyrrolo[2,3-d]pyrimidine intermediates with a β-configuration at the anomeric center. nih.gov This regioselectivity is a key advantage of this method, as it avoids the formation of other glycosylation isomers. The resulting protected, halogenated nucleosides are versatile intermediates that can be further modified at various positions.

For instance, the direct glycosylation of the sodium salt of 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide produces the corresponding N7-glycosylated product in good yield. nih.gov These intermediates serve as crucial building blocks for the synthesis of various 6-substituted and 2,6-disubstituted tubercidin derivatives. nih.gov

| Halogenated Pyrrolo[2,3-d]pyrimidine | Glycosyl Donor | Product | Yield |

|---|---|---|---|

| Sodium salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine | 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | N7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine | Good |

| Sodium salt of 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine | 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | N7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine | Good |

Preparation of Modified this compound Derivatives

The halogen atom at the 6-position of this compound and its analogs serves as a versatile handle for introducing a wide range of functional groups through various chemical transformations. The N7-glycosylated intermediates obtained from the sodium salt glycosylation procedure are particularly useful for creating a diverse library of 6-substituted and 2,6-disubstituted tubercidin derivatives. nih.gov

For example, the chloro group at the 6-position of the synthesized nucleoside intermediates can be displaced by various nucleophiles to introduce different substituents. Furthermore, modifications at the 2-position can also be achieved, leading to a wide array of 2,6-disubstituted tubercidin analogs. nih.gov These derivatization strategies are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Nucleobase Modifications

Modifications to the pyrrolo[2,3-d]pyrimidine core of tubercidin analogs are a key strategy for generating chemical diversity and modulating biological activity. These modifications have targeted various positions on the nucleobase.

While extensive research has been conducted on C-5 modifications of pyrimidine nucleosides, specific examples directly relating to this compound are less common. However, synthetic routes applied to related tubercidin analogs indicate the feasibility of such modifications. For instance, the direct bromination of 2-methyltubercidin intermediates with bromine in a buffered solution has been shown to yield 5,6-dihalo-2-methyltubercidin, demonstrating that the C-5 position is accessible for halogenation nih.gov. This suggests that similar strategies could be employed to introduce substituents at the C-5 position of this compound or its precursors.

A significant focus of synthetic efforts has been the introduction of various substituents at the C-2 and C-6 positions of the tubercidin scaffold. A common strategy involves the direct glycosylation of a substituted pyrrolo[2,3-d]pyrimidine base. For example, the sodium salt glycosylation procedure has been effectively used for the total synthesis of 2-, 6-mono-, and 2,6-disubstituted tubercidin derivatives nih.gov.

This method often starts with a di-halogenated pyrrolo[2,3-d]pyrimidine, such as 4,6-dichloro- or 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine, which is then glycosylated with a protected ribofuranosyl bromide nih.gov. The resulting halogenated nucleoside intermediates serve as versatile platforms for introducing further modifications. For instance, 6-chlorotubercidin can be a precursor for other 6-substituted analogs nih.gov. Similarly, various 2,6-disubstituted tubercidin derivatives have been prepared from these glycosylated intermediates nih.gov.

A number of 6-substituted and 2,6-disubstituted 2'-deoxytubercidins have also been synthesized using a stereospecific sodium salt glycosylation procedure nih.gov. This approach has yielded compounds such as 6-methyl-2'-deoxytubercidin and 6-chloro-2'-deoxytubercidin nih.gov. The following table summarizes some examples of synthesized 2- and 6-substituted tubercidin analogs.

| Starting Material | Modification | Product | Reference |

| 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine | Glycosylation, ammonolysis, dethiation | 6-chloro-2'-deoxytubercidin | nih.gov |

| 4-chloro-6-methyl-2-(methylthio)pyrrolo[2,3-d]pyrimidine | Glycosylation, ammonolysis, dethiation | 6-methyl-2'-deoxytubercidin | nih.gov |

| 4,6-dibromo-2-methylpyrrolo[2,3-d]pyrimidine | Glycosylation, dehalogenation | 2-methyl-tubercidin | nih.gov |

Sugar Moiety Derivatization

Alterations to the ribose sugar of this compound and its analogs represent another crucial avenue for creating novel derivatives with potentially improved pharmacological properties.

The synthesis of nucleosides with substitutions at the 2', 3', 4', and 5' positions of the sugar ring is a well-established field in medicinal chemistry. While specific examples for this compound are not extensively detailed in the provided context, the synthesis of 1'-substituted tubercidin C-nucleoside analogs has been reported researchgate.net. This indicates that the anomeric carbon is a viable point for modification. General methodologies for the chemical modification of sugars and nucleosides can be applied to the tubercidin scaffold nih.gov. These modifications can include the introduction of fluoro, azido, or other functional groups to influence the compound's conformation, stability, and interaction with biological targets.

The synthesis of dideoxy nucleoside analogs of tubercidin has been successfully achieved. Specifically, 2'-deoxytubercidin and its derivatives have been prepared through the stereospecific sodium salt glycosylation of appropriately substituted pyrrolo[2,3-d]pyrimidine bases with a protected 2-deoxyribofuranosyl chloride nih.gov. This reaction proceeds with a Walden inversion at the C1' carbon, leading to the desired β-anomer nih.gov.

Furthermore, 2',3'-dideoxytubercidin has been synthesized via the deoxygenation of its 3'-deoxy counterpart scilit.com. The synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, which are precursors to dideoxynucleosides, has also been explored through elimination reactions of 3'-iodonucleosides or 3'-O-methylsulfonylnucleosides nih.gov. These synthetic strategies are pivotal in creating tubercidin analogs that can act as chain terminators for DNA or RNA synthesis, a common mechanism for antiviral and anticancer nucleosides.

| Precursor | Reaction Type | Product | Reference |

| 4,6-dichloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine | Glycosylation with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose followed by ammonolysis | 4-amino-6-chloro-2-(methylthio)-7-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyrimidine | nih.gov |

| 3'-Deoxytubercidin | Deoxygenation | 2',3'-Dideoxytubercidin | scilit.com |

| 3'-Iodonucleoside | Elimination with sodium methoxide | 2',3'-Didehydro-2',3'-dideoxynucleoside | nih.gov |

Prodrug Strategies in this compound Analogs

The application of prodrug strategies to this compound and its analogs is a theoretical approach to improve their pharmacokinetic and pharmacodynamic properties. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. This approach can be used to enhance oral bioavailability, increase metabolic stability, and improve tissue targeting.

For nucleoside analogs, common prodrug strategies involve modification of the sugar hydroxyl groups or the nucleobase. For example, esterification of the 5'-hydroxyl group can increase lipophilicity and passive diffusion across cell membranes. Phosphoramidate prodrugs, such as those developed for zidovudine (AZT), are designed to be efficiently converted intracellularly to the active monophosphate form, bypassing the often rate-limiting initial phosphorylation step mdpi.com.

While specific prodrugs of this compound are not detailed in the provided search results, the principles from other nucleoside drugs are applicable. For instance, in the context of tuberculosis treatment, various prodrugs are utilized to ensure activation by mycobacterial enzymes nih.gov. This targeted activation is a desirable feature that could be engineered into tubercidin analogs. Given the potential toxicity of tubercidin derivatives, a prodrug approach that allows for targeted release at the site of action could be highly beneficial.

Biochemical Mechanisms of Action of 6 Bromotubercidin

Interference with Nucleic Acid Synthesis and Processing

Beyond its effects on adenosine (B11128) kinase, 6-Bromotubercidin directly interferes with the synthesis and processing of nucleic acids. This occurs through its actions as an antimetabolite, leading to the inhibition of RNA synthesis and its potential incorporation into nucleic acid chains.

This compound has been shown to cause a reversible inhibition of the synthesis of high-molecular-weight cellular RNA species, specifically messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.gov Studies have demonstrated that at a concentration of 15 µM, this compound can effectively inhibit mammalian cell growth and RNA synthesis. nih.gov This inhibitory effect is a direct consequence of its interference with the cellular machinery responsible for transcription. The reversibility of this inhibition suggests that its mechanism does not involve permanent damage to the transcriptional apparatus.

As a structural analogue of a natural nucleoside, this compound functions as an antimetabolite. nih.govresearchgate.net Antimetabolites are compounds that mimic natural substrates and can interfere with metabolic pathways. middlebury.edu Research has confirmed that this compound is incorporated into RNA in an unmodified form. nih.gov Once inside the cell, it is processed through the same pathways as natural nucleosides. This incorporation into the growing RNA chain can disrupt the normal function and processing of the nucleic acid, leading to the observed inhibition of cell growth and protein synthesis. researchgate.net

Modulation of Intracellular Signaling Cascades by this compound

This compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog, exerts its biological effects by intervening in crucial intracellular signaling pathways. As an analog of adenosine, its primary mechanisms involve the modulation of signaling cascades that are intrinsically linked to adenosine metabolism and protein kinase activity. The compound's ability to influence these pathways underscores its significance in biochemical and pharmacological research.

Interactions with Adenosine-Related Signaling Pathways

The primary mechanism through which this compound is understood to modulate intracellular signaling is via its interaction with adenosine kinase (ADK). ADK is a key enzyme in purine (B94841) metabolism, responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). This process is crucial for maintaining the intracellular balance of adenosine and its phosphorylated derivatives, which are central to cellular energy homeostasis and signaling.

Research has identified halogenated tubercidin (B1682034) analogs as potent inhibitors of adenosine kinase. Specifically, 5-bromotubercidin (B1266505) has been shown to be a submicromolar inhibitor of this enzyme. By inhibiting ADK, this compound effectively blocks the primary route of adenosine clearance within the cell. This inhibition leads to an accumulation of intracellular adenosine. The elevated levels of adenosine can then diffuse out of the cell, likely via nucleoside transporters, and act on cell-surface adenosine receptors, thereby amplifying adenosine-mediated signaling.

The consequences of increased extracellular adenosine are manifold, as adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that trigger a wide array of downstream signaling events. For instance, the activation of these receptors can lead to the modulation of adenylyl cyclase activity, thereby altering intracellular cyclic AMP (cAMP) levels and impacting cAMP-dependent pathways.

Table 1: Inhibition of Adenosine Kinase by Halogenated Tubercidin Analogs Note: Data for this compound is not specifically available in the reviewed literature; however, data for the closely related 5-iodotubercidin (B1582133) is presented for comparative purposes.

| Compound | Target Enzyme | Reported IC50 |

| 5-Iodotubercidin | Adenosine Kinase | < 1 µM |

| 5-Bromotubercidin | Adenosine Kinase | Submicromolar |

Assessment of PKA (Protein Kinase A) Activity and Related Signaling in Specific Biological Systems (e.g., Trypanosoma brucei)

The impact of this compound on Protein Kinase A (PKA) signaling has been of particular interest in the context of the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. PKA in T. brucei exhibits unique regulatory properties that distinguish it from its mammalian counterparts. Notably, trypanosomal PKA is not activated by cyclic AMP (cAMP), the canonical activator in most eukaryotes. Instead, its activity is regulated by nucleoside analogs.

Compound screening has revealed that 7-deazapurine nucleoside antibiotics can act as potent, nanomolar activators of PKA in T. brucei. As this compound is a halogenated derivative of tubercidin (7-deazaadenosine), it falls into this class of compounds. This suggests a direct mechanism by which this compound can modulate PKA-related signaling in this parasite. PKA is known to be essential for the survival and proliferation of T. brucei, playing a critical role in processes such as cell division.

While the broader class of 7-deazapurine nucleosides has been identified as activators of T. brucei PKA, specific biochemical assays detailing the dose-response relationship and the precise EC50 value for this compound's activation of trypanosomal PKA are not extensively detailed in the available research. However, the established responsiveness of this unorthodox PKA to nucleoside analogs strongly implicates this compound as a modulator of its activity. The inhibition of other protein kinases in T. brucei is a validated strategy for drug development against African trypanosomiasis, highlighting the potential significance of compounds that can modulate kinase activity in this organism.

Cellular Uptake and Intracellular Localization

The efficacy of any intracellularly acting compound is contingent upon its ability to traverse the cell membrane and reach its molecular targets. As a nucleoside analog, the cellular uptake of this compound is presumed to be mediated by nucleoside transporter proteins. nih.gov Eukaryotic cells express two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.org

ENTs are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient, while CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient. frontiersin.org Most nucleoside analogs utilize these transport systems to gain entry into the cell. nih.gov The specific transporters involved in the uptake of this compound and the kinetics of this process have not been definitively characterized in the reviewed literature. The efficiency of transport can be a critical determinant of the compound's biological activity and potential resistance mechanisms. nih.gov

Biological Activities and Mechanistic Studies of 6 Bromotubercidin

Antiviral Mechanisms of 6-Bromotubercidin and its Analogs

This compound (BrTu) is a synthetic analog of the naturally occurring antibiotic Tubercidin (B1682034). nih.gov Its biological activities, particularly its antiviral properties, have been a subject of scientific inquiry.

Research has shown that certain derivatives of 9-beta-d-ribofuranosylpurine 3',5'-cyclic phosphate (B84403) (RPcMP), a class of compounds to which this compound is related, exhibit significant activity against various rhinoviruses. nih.gov Specifically, the 6-methylthio, 6-ethylthio, and 6-benzylthio derivatives of RPcMP were found to be active against rhinoviruses types 1A, 2, 8, and 13. nih.gov While direct studies on the antirhinovirus activity of this compound itself are not detailed in the provided results, the activity of these structurally similar compounds suggests a potential avenue for its antiviral action. The mechanism of this activity is believed to involve the inhibition of viral cytopathogenic effects. nih.gov

In contrast to its effects on other viruses, this compound at a concentration of 300 microM did not inhibit picornavirus (a family that includes rhinovirus) RNA synthesis or its multiplication. nih.gov This suggests a level of specificity in its antiviral action, discriminating between viral RNA-dependent and cellular or viral DNA-dependent RNA synthesis. nih.gov

Nucleoside analogs, the class of molecules to which this compound belongs, are a cornerstone of antiviral therapy. azolifesciences.comtaylorandfrancis.com Their primary mechanism of action involves interfering with the synthesis of viral nucleic acids (DNA or RNA). nih.govjenabioscience.com This is typically achieved in several ways:

Inhibition of Viral Polymerases: After being converted within a cell to their active triphosphate forms, these analogs can act as competitive inhibitors of viral DNA or RNA polymerases, enzymes crucial for viral replication. azolifesciences.comnih.gov

Chain Termination: Once incorporated into a growing viral DNA or RNA strand, nucleoside analogs can halt further elongation of the chain because they lack the necessary chemical group (a 3'-hydroxyl group) for the next nucleotide to be added. taylorandfrancis.comasm.org

Lethal Mutagenesis: The incorporation of these altered nucleosides can introduce mutations into the viral genome, leading to the production of non-viable virus particles. taylorandfrancis.comnih.gov

The effectiveness of nucleoside analogs often relies on their selective activation or targeting of viral enzymes over their host cell counterparts, which contributes to their therapeutic window. azolifesciences.com

Anticancer Mechanisms and Cytostatic Effects of this compound

Cytostatic drugs are substances that inhibit or halt cell division and are a major component of cancer chemotherapy. therapyselect.de These agents can act through various mechanisms, including damaging cellular DNA or interfering with the cell's metabolism. therapyselect.de

In vitro studies are essential for assessing the anticancer potential of compounds by measuring their effects on cell proliferation and viability. reactionbiology.comnih.gov Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.com

CellTiter-Glo® Assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells. sigmaaldrich.compromega.ca

Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells based on membrane integrity. sigmaaldrich.com

CyQUANT Assay: This assay determines cell numbers by measuring DNA content. reactionbiology.com

Studies have demonstrated that this compound can reversibly inhibit the growth of mammalian cells at a concentration of 15 microM. nih.gov This inhibition is linked to its ability to be phosphorylated and incorporated into cellular RNA, thereby interfering with the synthesis of high-molecular-weight RNA species like mRNA and rRNA. nih.gov In contrast, a related compound, 5-fluorotubercidin, showed greater toxicity against the rapidly proliferating L-1210 cell line compared to other cell lines tested. google.com

| Compound | Cell Line | Effect | Concentration | Assay Type | Source |

|---|---|---|---|---|---|

| This compound | Mammalian cells | Reversible growth inhibition | 15 µM | Not specified | nih.gov |

| 5-Fluorotubercidin | L-1210 | Toxicity (IC50) | 1 µM | MTT Assay | google.com |

| 5-Fluorotubercidin | Huh-7 (liver epithelial) | Non-toxic (IC50) | > 200 µM | MTT Assay | google.com |

| 5-Fluorotubercidin | Fibroblast cells | Non-toxic | up to 200 µM | MTT Assay | google.com |

| 7-Bromotubercidin | HeLa | Cytotoxic activity (IC50) | 2.9 µM | Not specified | theses.cz |

The anticancer effects of nucleoside analogs often stem from their interaction with specific intracellular targets. nih.gov A key enzyme in the mechanism of this compound is adenosine (B11128) kinase. nih.gov

This compound acts as both a substrate and a potent inhibitor of adenosine kinase, with a Km value of 24 microM and a Ki value of 0.93 microM, respectively. nih.gov By inhibiting adenosine kinase, low concentrations of this compound (1.5 microM) can block the phosphorylation and cellular uptake of other, more toxic nucleoside analogs like tubercidin. nih.gov This provides a mechanism to protect cells from the cytotoxic effects of these analogs. nih.gov

The general mechanism of action for many anticancer drugs, including nucleoside analogs, involves interference with DNA and RNA synthesis, which is critical for rapidly dividing cancer cells. therapyselect.denih.govslideshare.net Some antibiotics used in cancer therapy, for instance, act by intercalating into DNA or inhibiting enzymes necessary for DNA replication. therapyselect.denih.gov

Antiparasitic Activities of this compound and Analogs

Nucleoside analogs have shown promise as antiparasitic agents, particularly against kinetoplastid protozoa like Trypanosoma and Leishmania. nih.govasm.org These parasites often lack the ability to synthesize purines themselves and are therefore dependent on salvaging them from their host, making purine-metabolizing enzymes attractive drug targets. researchgate.net

While tubercidin itself has potent antiparasitic activity, its high toxicity has limited its clinical use. nih.govsci-hub.se This has driven research into developing analogs with improved selectivity. For instance, a series of 7-substituted 7-deazaadenine 3'-fluororibonucleosides, which are structurally related to this compound, have been synthesized. sci-hub.se The 7-bromo and 7-iodo derivatives of these compounds displayed significant activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense at nanomolar concentrations with no cytotoxicity to human cells. sci-hub.se

Structure Activity Relationship Sar Studies of 6 Bromotubercidin Derivatives

Impact of Halogenation Position on Biological Activity

The presence and nature of a halogen atom at the C6-position of the tubercidin (B1682034) scaffold are critical determinants of biological activity. Studies on various 6-halotubercidin derivatives have demonstrated that the type of halogen significantly influences the compound's potency and spectrum of action.

Research on 6-substituted and 2,6-disubstituted 2'-deoxytubercidins has provided valuable comparative data. For instance, 6-chloro-2'-deoxytubercidin has been synthesized and evaluated for its antiviral and cytotoxic properties. nih.gov While direct SAR studies comparing a series of 6-halotubercidins (F, Cl, Br, I) are not extensively detailed in the provided search results, the general principles of halogen substitution in nucleoside analogs suggest that factors such as electronegativity, size, and the ability to form halogen bonds play a crucial role in target interaction.

The substitution of hydrogen with a halogen atom at the C6 position generally leads to a significant alteration of the electronic distribution within the purine-like ring system, which can affect its interaction with target enzymes. For example, in the broader class of 6-substituted adenosine (B11128) analogues, the nature of the substituent at the 6-position has been shown to be a key factor for potent inhibition of enzymes like Mycobacterium tuberculosis adenosine kinase. nih.gov

Table 1: Comparative Activity of 6-Halogenated Tubercidin Analogs

| Compound | Halogen at C6 | Biological Activity | Reference |

| 6-Chlorotubercidin | Chlorine | Antiviral, Cytotoxic | nih.gov |

| 6-Bromotubercidin | Bromine | Kinase inhibitor, Antiviral | |

| 6-Iodotubercidin | Iodine | Kinase inhibitor | nih.gov |

Effects of Nucleobase Substitutions on Potency and Selectivity

Modifications to the pyrrolo[2,3-d]pyrimidine nucleobase of this compound, beyond the C6-halogen, can profoundly impact its potency and selectivity. Substitutions at other positions, such as C2, C4, and C5, have been explored to modulate the compound's biological profile.

For instance, the introduction of substituents at the C2 and C4 positions of the pyrrolo[2,3-d]pyrimidine ring can alter the hydrogen bonding patterns and steric interactions with target proteins. While specific examples for this compound are not detailed, studies on related 6-amino-1,3,5-triazine derivatives have shown that modifications on the core heterocyclic structure can lead to potent and selective inhibitors of kinases like Bruton's tyrosine kinase (BTK). nih.govresearchgate.net

Furthermore, substitutions at the C5 position of the tubercidin scaffold have been shown to yield compounds with significant antiviral activity. For example, 5-hydroxymethyltubercidin has demonstrated potent activity against flaviviruses and coronaviruses. nih.gov This suggests that the region around the C5 position is amenable to modification and can be exploited to enhance the therapeutic properties of 6-halotubercidin derivatives.

Table 2: Influence of Nucleobase Substitutions on the Activity of Tubercidin Analogs

| Compound | Substitution | Effect on Activity | Reference |

| 5-Hydroxymethyltubercidin | 5-CH₂OH | Potent antiviral activity | nih.gov |

| 6-chloro-2'-deoxytubercidin | 6-Cl, 2'-deoxy | Moderate cytostatic activity | nih.gov |

Role of Sugar Moiety Modifications in Biological Response

The ribose sugar of this compound is another key area for structural modification to influence its biological response. Changes to the sugar moiety can affect the compound's conformation, metabolic stability, and interaction with target enzymes and cellular uptake transporters.

Modifications such as 2'-deoxy, 3'-deoxy, and the introduction of different substituents at the 2' and 3' positions can significantly alter the biological activity. For example, the synthesis of 2'-deoxytubercidin derivatives, including 6-chloro-2'-deoxytubercidin, has been a strategy to create analogs with modified antiviral and cytotoxic profiles. nih.gov Deoxy sugars generally confer greater stability against degradation by nucleosidases.

The conformation of the sugar ring (North vs. South pucker) is a critical determinant for the proper orientation of the nucleobase within the binding site of a target protein. Modifications that lock the sugar in a specific conformation can enhance binding affinity and selectivity.

Elucidation of Structural Features Governing Target Interactions and Mechanism Diversification

The collective findings from SAR studies on this compound and its analogs have begun to paint a clearer picture of the structural features that govern their interactions with various biological targets and lead to a diversification of their mechanisms of action.

The C6-halogen appears to be a key anchoring point in the binding pocket of many target kinases. The size and electronic properties of the halogen can fine-tune the strength of this interaction. For instance, in the case of adenosine kinase, substitutions at the 6-position have been shown to be crucial for achieving selectivity over the human counterpart. nih.gov

Modifications on the nucleobase can influence hydrogen bonding networks and exploit additional binding pockets within the target enzyme. Substitutions at the C5 position, for instance, can extend into solvent-exposed regions or interact with specific amino acid residues, leading to enhanced potency. acs.org

The sugar moiety plays a critical role in orienting the entire molecule for optimal binding and can also influence pharmacokinetic properties. The development of subversive substrates, such as 6-benzylthioinosine analogues for Toxoplasma gondii adenosine kinase, highlights how modifications can lead to selective toxicity by exploiting differences in the metabolic pathways of pathogens versus host cells. nih.gov

6 Bromotubercidin As a Chemical Probe in Chemical Biology Research

Principles and Application of 6-Bromotubercidin as a Selective Chemical Probe

This compound, a derivative of the nucleoside antibiotic tubercidin (B1682034), serves as a valuable chemical probe in the field of chemical biology. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a complex cellular environment. mskcc.orgcore.ac.uk The utility of a chemical probe is defined by several key principles, including high affinity for its intended target, selectivity over other proteins, cell permeability to reach its target within a cell, and sufficient solubility for experimental use. researchgate.net

The primary principle governing the application of this compound as a chemical probe is its target selectivity . researchgate.net Derived from tubercidin (7-deazaadenosine), this compound's structure allows it to mimic adenosine (B11128) and interact with adenosine-binding proteins, such as kinases and other ATP-dependent enzymes. The bromine atom at the 6-position of the purine (B94841) ring system can significantly influence its binding affinity and selectivity for different protein targets. For instance, in a study investigating the activation of a PKA-like kinase from Trypanosoma brucei, it was observed that while some adenosine analogs could activate the kinase, this compound exhibited no activation potency, highlighting its selectivity for certain targets over others. uni-muenchen.de This selectivity is crucial for accurately dissecting the role of a specific protein in a biological pathway without confounding off-target effects. core.ac.uk

The application of this compound as a chemical probe lies in its ability to modulate the activity of its target proteins, thereby allowing researchers to infer the protein's function. By introducing this compound into a biological system and observing the resulting phenotypic changes, scientists can connect a specific protein to a cellular process. This approach is fundamental to target validation in drug discovery, where chemical probes are used to confirm that engaging a particular target produces a desired therapeutic effect. nih.gov

Strategies for Enhancing On-Target Selectivity of this compound Probes

Enhancing the on-target selectivity of a chemical probe is a critical aspect of its development, ensuring that the observed biological effects are attributable to the modulation of the intended target. Several strategies can be employed to improve the selectivity of probes like this compound. These strategies often involve synthetic modifications to the core structure of the molecule.

One effective strategy is the introduction of fluorine atoms into the nucleoside scaffold. Fluorination can alter the electronic properties and conformation of the molecule, leading to more specific interactions with the target protein. For example, the synthesis of 3'-fluorinated 7-deazapurine nucleosides, which are analogs of tubercidin, has been explored to enhance their activity against kinetoplastids, the parasites responsible for diseases like trypanosomiasis. sci-hub.se This approach demonstrates how specific chemical modifications can be used to improve the on-target potency and selectivity of a probe for its intended biological target. sci-hub.se

Another strategy involves the modification of other positions on the purine ring or the ribose sugar. Substitutions at the 7-position of the 7-deazapurine core of tubercidin analogs have been shown to improve activity against a variety of protozoa, including T. cruzi. nih.gov These modifications can be systematically explored to fine-tune the selectivity of the probe. The goal is to identify derivatives that exhibit high affinity for the target of interest while minimizing interactions with other related proteins.

The table below summarizes key strategies for enhancing the selectivity of chemical probes, which are applicable to the development of more specific this compound analogs.

| Strategy | Description | Example Application for Tubercidin Analogs |

| Structural Modification | Introduction of chemical groups to alter binding affinity and specificity. | Synthesis of 3'-fluorinated 7-deazapurine nucleosides to improve antikinetoplastid activity. sci-hub.se |

| Affinity Tuning | Optimizing the binding strength of the probe to its target. | Modifications to the 7-position of the tubercidin core to enhance activity against protozoa. nih.gov |

| Competitive Binding | Designing probes that can outcompete endogenous ligands for the target's binding site. | N/A |

| Allosteric Targeting | Developing probes that bind to a site on the target protein other than the active site to modulate its function. | N/A |

Development of Affinity Probes and Fluorescent Analogs of this compound for Target Engagement Studies

Target engagement studies are essential to confirm that a chemical probe is interacting with its intended target within a cell. nih.gov The development of affinity probes and fluorescent analogs are two powerful approaches to directly measure and visualize this engagement. nih.govfrontiersin.org

Affinity probes are created by chemically modifying the probe with a reactive group (a "warhead") and a reporter tag, such as biotin (B1667282). nih.govchemrxiv.org The warhead allows the probe to form a covalent bond with its target protein, enabling its subsequent isolation and identification. chemrxiv.org The biotin tag facilitates the capture of the probe-protein complex using streptavidin-coated beads. nih.gov This approach, known as affinity-based protein profiling (ABPP), is invaluable for identifying the cellular targets of a chemical probe. nih.gov While specific affinity probes based on this compound have not been extensively reported, the principles for their design are well-established. For instance, a clickable and covalent affinity-based probe was successfully developed for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor that binds adenosine. chemrxiv.orgnih.gov This probe included a reactive group for covalent binding and an alkyne handle for "clicking" on a reporter molecule, demonstrating a modular approach that could be adapted for creating this compound affinity probes. chemrxiv.orgnih.gov

Fluorescent analogs are another crucial tool for target engagement studies. These are created by attaching a fluorescent molecule (a fluorophore) to the chemical probe. The binding of the fluorescent analog to its target can then be monitored using techniques like fluorescence microscopy or flow cytometry. nih.govmdpi.com This allows for the direct visualization of target engagement in living cells, providing spatial and temporal information about the probe-target interaction. nih.gov The development of fluorescent analogs of GTP, such as BODIPY-GTP, has been instrumental in studying the binding of nucleotides to G proteins in real-time. nih.gov The change in fluorescence upon binding to the protein provides a direct readout of target engagement. nih.gov Similar strategies could be employed to create fluorescent analogs of this compound. For example, a fluorescent analogue of adenosine has been synthesized and characterized. Given the structural similarity, these methodologies could be adapted to produce fluorescent this compound probes to visualize its interaction with target proteins in cells.

The table below outlines the components and applications of these specialized probes.

| Probe Type | Key Components | Primary Application |

| Affinity Probe | High-affinity ligand, reactive warhead, reporter tag (e.g., biotin). nih.govchemrxiv.org | Target identification and validation through pull-down experiments and proteomic analysis. nih.gov |

| Fluorescent Analog | High-affinity ligand, fluorophore. mdpi.com | Real-time visualization of target engagement and localization within cells using fluorescence-based techniques. nih.govmdpi.com |

Advanced Methodologies and Research Approaches in 6 Bromotubercidin Studies

Target Identification and Validation Methodologies

The initial and most critical step in understanding the mechanism of action of a bioactive compound like 6-Bromotubercidin is the identification and validation of its cellular targets. A variety of sophisticated techniques are utilized for this purpose, ranging from direct biochemical assays to large-scale genomic and screening approaches.

Direct biochemical methods provide evidence of physical interaction between a small molecule and its protein targets. These approaches are fundamental in confirming target engagement and can offer insights into the binding site and the structural consequences of binding.

Limited Proteolysis-Mass Spectrometry (LiP-MS): This powerful technique identifies changes in protein conformation upon ligand binding. biognosys.comnih.govspringernature.com In a typical LiP-MS experiment, a complex protein mixture, such as a cell lysate, is treated with a compound of interest, in this case, this compound. The mixture is then subjected to a brief digestion with a broad-specificity protease. biognosys.comnih.govspringernature.com The binding of this compound to its target protein can alter the protein's three-dimensional structure, either protecting certain sites from cleavage or exposing new ones. The resulting peptide fragments are then identified and quantified using mass spectrometry. By comparing the peptide patterns of the treated and untreated samples, researchers can identify proteins whose structure is altered by this compound, thus pinpointing them as potential targets. While specific LiP-MS studies on this compound are not widely published, this method offers a robust, unbiased approach to target deconvolution. biognosys.combiognosys.com

Thermal Stability Profiling: Cellular Thermal Shift Assay (CETSA) is a prominent method in this category. It is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. scilifelab.senih.govnih.gov In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. nih.gov The aggregated proteins are then separated from the soluble ones, and the amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry. nih.govnih.gov An increase in the melting temperature of a protein in the presence of this compound is indicative of a direct binding interaction. This technique is particularly valuable as it can be performed in a cellular context, providing evidence of target engagement under more physiologically relevant conditions. scilifelab.senih.gov

Affinity Chromatography: This classic biochemical technique is used to isolate and identify proteins that bind to a specific ligand. nih.govresearchgate.net In the context of this compound research, the compound would be immobilized on a solid support, such as chromatography beads. A cell lysate is then passed over this affinity matrix. Proteins that bind to this compound will be retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry. This method provides a direct way to "fish" for the cellular targets of this compound. While specific applications of affinity chromatography for identifying novel targets of this compound are not extensively detailed in publicly available literature, it remains a cornerstone technique for target identification. nih.govresearchgate.net

| Method | Principle | Information Gained |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding alters protein conformation and protease accessibility. | Target identification, binding site information, conformational changes. |

| Thermal Stability Profiling (CETSA) | Ligand binding increases the thermal stability of the target protein. | Target engagement in cells and tissues, binding affinity. |

| Affinity Chromatography | Immobilized ligand captures binding partners from a complex mixture. | Direct identification of binding proteins. |

Functional genomics and genetic interaction screens offer powerful, unbiased methods to identify genes and pathways that are affected by a compound or that modulate its activity. These approaches can reveal not only direct targets but also components of the broader cellular network in which the target functions.

Genetic Interaction Approaches: These studies explore how the combination of a genetic mutation and treatment with a compound affects a cell's phenotype. For example, a library of yeast deletion mutants can be screened for hypersensitivity or resistance to this compound. Such screens can uncover synthetic lethal interactions, where the combination of a specific gene deletion and the compound is lethal, while either perturbation alone is not. These interactions can provide valuable clues about the compound's mode of action and identify potential therapeutic strategies.

| Approach | Methodology | Potential Findings for this compound |

| Functional Genomics | Genome-wide RNAi or CRISPR-Cas9 screens. | Identification of genes that, when silenced, alter cellular sensitivity to this compound, pointing to its targets and pathways. |

| Genetic Interaction | Screening of mutant libraries for altered sensitivity to this compound. | Uncovering of genetic dependencies and synthetic lethal partners of this compound's targets. |

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological pathway or phenotype. In the context of this compound, HTS can be used in several ways. For instance, a screen could be designed to identify other compounds that produce a similar cellular phenotype to this compound, which could then be used as tool compounds to further probe the pathway of interest. Alternatively, HTS could be used to find molecules that either enhance or suppress the effects of this compound, potentially identifying components of its target pathway or resistance mechanisms. nih.govnih.gov Kinase inhibitor profiling, a specialized form of HTS, can be used to assess the selectivity of this compound against a large panel of kinases, helping to identify its primary targets and potential off-target effects. nih.govnih.govmdpi.com

Computational Studies and Molecular Modeling

Computational approaches are indispensable in modern drug discovery and chemical biology. For this compound, these methods can provide detailed insights into its interactions with potential targets at an atomic level, guide the design of more potent and selective analogs, and help to interpret experimental data.

In silico methods use computer algorithms to predict the biological activity and targets of a small molecule. This can involve screening large databases of protein structures to identify those with binding sites that are complementary to the structure of this compound. nih.govimrpress.com Pharmacophore modeling can also be used to define the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. These models can then be used to search for proteins that have binding pockets capable of accommodating this pharmacophore. Such computational predictions can generate hypotheses about the targets of this compound that can then be tested experimentally. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a molecule and its interactions with its target over time. youtube.comspringernature.com Once a potential protein target for this compound has been identified, MD simulations can be used to model the binding process in detail. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the compound-protein complex, and any conformational changes that occur in the protein upon binding. This information is invaluable for understanding the precise mechanism of action of this compound and for the rational design of improved derivatives. While detailed MD simulation studies for this compound are not extensively published, this methodology is a standard and crucial tool in the characterization of small molecule-protein interactions. youtube.comnih.gov

| Computational Method | Application to this compound Research | Expected Insights |

| In Silico Pharmacodynamics | Virtual screening of protein databases with the this compound structure. | Prediction of potential protein targets and binding modes. |

| Molecular Dynamics Simulations | Simulating the interaction of this compound with a putative target protein. | Detailed understanding of the binding mechanism, identification of key interacting residues, and assessment of complex stability. |

Omics-Based Approaches in Elucidating this compound Effects

Phosphoproteomics for Downstream Signaling Pathway Analysis

No studies were identified that have utilized phosphoproteomics to analyze the downstream signaling pathways modulated by this compound. This technique, which allows for the large-scale study of protein phosphorylation, would be instrumental in identifying the specific kinases and signaling cascades affected by this compound.

Transcriptomics and Proteomics in Response to this compound

There is no available research that has employed transcriptomics (the study of the complete set of RNA transcripts) or proteomics (the large-scale study of proteins) to investigate the cellular response to this compound. Such studies would provide a global view of the changes in gene expression and protein levels, offering crucial insights into the compound's mechanism of action.

Utilization of Advanced In Vitro Models for Mechanistic Research (e.g., Organoids, Patient-Derived Cell Models)

No publications were found that describe the use of advanced in vitro models, such as organoids or patient-derived cell models, in the study of this compound. These models, which more closely mimic human physiology than traditional cell cultures, have not yet been applied to explore the mechanistic details of this specific compound's activity according to the available literature.

Future Research Directions and Challenges for 6 Bromotubercidin

Discovery of Novel Biological Targets for 6-Bromotubercidin and its Derivatives

A primary challenge in the ongoing research of this compound and its related compounds is the identification and validation of novel biological targets to expand their therapeutic applications. While some targets are known, the full spectrum of their molecular interactions remains an active area of investigation.

Research has shown that certain 7-deazapurine nucleoside analogues can activate Protein Kinase A (PKA) in Trypanosoma species through a cyclic AMP-independent mechanism. nih.govuni-muenchen.de A screening of various purine (B94841) analogues revealed that 7-deazadenosine (B8814788) compounds, such as Toyocamycin and 5-Iodo-tubercidin, were effective activators of T. brucei PKA (TbPKA). nih.gov Interestingly, while 5-bromotubercidin (B1266505) showed activity, the C8-derived this compound was found to have no activation potency on TbPKA in one study, highlighting the subtle structural determinants of activity and the potential for different target engagement. uni-muenchen.de

The quest for new targets extends to cancer and viral diseases. Numerous 7-deazapurine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and antiviral activity against RNA viruses like Hepatitis C. researchgate.netnih.gov This broad activity suggests that these compounds may interact with multiple targets. Future research will focus on:

Target Deconvolution: Employing chemoproteomics and other advanced cellular biology techniques to identify the specific kinases, polymerases, or other enzymes that this compound and its derivatives bind to within human cells.

Mechanism of Action Studies: Investigating how these interactions lead to downstream effects like apoptosis or inhibition of viral replication. For instance, some 7-(het)aryl-7-deazapurine ribonucleosides are known to be phosphorylated in cancer cells and incorporated into DNA, causing double-strand breaks. imtm.cz Understanding if this compound follows a similar path is a key research question.

Broad-Spectrum Screening: Systematically screening these compounds against panels of kinases, viral enzymes, and parasitic proteins to uncover unexpected activities and new therapeutic opportunities. uochb.cz

The discovery of novel targets is crucial for repositioning these compounds for new indications and for designing derivatives with improved therapeutic indices.

Development of Next-Generation this compound Analogs with Improved Potency and Selectivity

A major thrust of future research is the rational design and synthesis of new analogs of this compound to enhance biological activity and selectivity while potentially reducing toxicity. imtm.cz The 7-deazapurine scaffold is highly amenable to chemical modification at the nucleobase and the sugar moiety.

Recent synthetic efforts in the broader class of 7-deazapurine nucleosides provide a roadmap for developing next-generation compounds. Key strategies include:

Substitution at the C7 Position: The replacement of the N7 atom of purines with a carbon atom allows for the introduction of various substituents. researchgate.net Attaching aryl, hetaryl, or alkynyl groups at this position has led to compounds with potent nanomolar cytotoxicity against cancer cells. researchgate.netuochb.cz

Modification at the C6 Position: The bromine at the C6 position of this compound is a key feature. Future work will involve synthesizing analogs with other halogens or different functional groups at this position to modulate activity. For example, the conversion of 6-chlorotubercidin to other derivatives is a well-established synthetic route. oup.com

Fused Polycyclic Systems: The design of fused heterocyclic systems, such as pyrazolo-, pyrido-, and quinolino-fused 7-deazapurines, has yielded novel nucleosides with unique biological and photophysical properties. nih.govimtm.czuochb.cz

Sugar Modifications: Altering the ribose sugar, for instance by creating 3'-deoxy-3'-fluoro derivatives, has been shown to produce compounds with potent and selective antitrypanosomal activity. sci-hub.se

These synthetic explorations aim to create a diverse library of compounds for biological screening. The table below summarizes the activity of various modified 7-deazapurine nucleosides, illustrating the potential for developing potent analogs.

| Compound Class | Modification | Biological Activity | Reference |

| 7-Substituted 7-Deazaadenosines | 7-Aryl or 7-Hetaryl group | Potent cytotoxicity against cancer cells (nanomolar range). | imtm.czuochb.cz |

| Pyrazolo-fused 7-Deazapurines | Methyl, amino, or methylsulfanyl at position 8 | Submicromolar cytotoxic effects against cancer cell lines and antiviral activity against HCV. | nih.gov |

| 3'-Fluorinated 7-Deazapurines | 3'-deoxy-3'-fluoro sugar; 7-bromo or 7-iodo | Double-digit nanomolar activity against T. b. brucei and T. b. gambiense with no cytotoxicity. | sci-hub.se |

| Quinolino-fused 7-Deazapurines | Fused quinoline (B57606) ring system | Moderate to weak cytostatic activity; fluorescent properties. | imtm.cz |

These examples underscore the principle that targeted modifications can lead to significant improvements in potency and selectivity, a key goal for future work on this compound analogs.

Integration of Computational and Experimental Approaches for Rational Design and Mechanism Elucidation

The sheer vastness of chemical space makes a purely experimental approach to analog development inefficient. The integration of computational methods with experimental synthesis and testing is essential for accelerating the discovery process. nih.govmdpi.com This synergy allows for the rational design of new molecules and provides deeper insights into their mechanisms of action.

Future research on this compound will increasingly rely on this integrated approach:

Molecular Docking and Simulation: Computational docking studies are used to predict how different analogs bind to target proteins. For example, docking of 7-deaza nucleosides into the regulatory subunit of Trypanosoma cruzi PKA (TcPKAR) showed a good correlation with their experimentally determined activation potency. nih.gov Similar models can be built for other potential targets of this compound to guide the design of new derivatives with improved binding affinity.

Machine Learning and AI: Advanced computational tools, including machine learning and protein language models, are enhancing the ability to predict the properties of engineered proteins and small molecules. nih.govnih.gov These methods can be used to screen virtual libraries of this compound analogs to prioritize candidates for synthesis, saving time and resources. researchgate.net

Structure-Based Design: As crystal structures of target proteins in complex with 7-deazapurine ligands become available, structure-based design will play a more prominent role. This approach allows for the precise design of modifications to optimize interactions with the target's binding site. nih.gov

Mechanism Elucidation: Molecular dynamics simulations can provide insights into the conformational changes that occur when a ligand binds to its target, helping to elucidate the mechanism of activation or inhibition. researchgate.net

By combining the predictive power of computational chemistry with the empirical validation of experimental biology, researchers can more effectively navigate the complex structure-activity landscape to develop superior therapeutic agents. researchgate.net

Exploration of Biosynthetic Pathways of 7-Deazapurine Derivatives Related to this compound

Understanding the natural biosynthesis of 7-deazapurine nucleosides can provide valuable insights for biocatalysis and the engineered production of novel analogs. While many 7-deazapurines are produced synthetically, a significant number are natural products. nih.gov The exploration of their biosynthetic pathways is an emerging field with important implications.

The biosynthesis of the 7-deazapurine core is known to begin with guanosine (B1672433) triphosphate (GTP). nih.gov A series of enzymes converts GTP into the key intermediate 7-cyano-7-deazaguanine (preQ₀), which is a precursor for numerous deazapurine derivatives. nih.gov

Key enzymes in this common pathway include:

GTP cyclohydrolase I (FolE): Catalyzes the first step, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.gov

QueD: The first committed enzyme in the pathway, which synthesizes 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). nih.gov

QueE: A radical SAM enzyme that converts CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG). nih.gov

QueC and QueF: Additional enzymes involved in the subsequent steps leading to preQ₀ and its reduced form, preQ₁. nih.gov

While this core pathway is increasingly understood, significant questions remain, representing key challenges for future research:

Halogenation Mechanisms: The specific enzymatic machinery responsible for the halogenation of nucleosides like tubercidin (B1682034) to produce compounds such as this compound or 5'-deoxy-3-bromotubercidin is largely unknown. mdpi.comresearchgate.net Identifying and characterizing these halogenase enzymes is a major goal.

Biosynthetic Gene Cluster (BGC) Mining: Modern genomics and bioinformatics can be used to mine microbial genomes for BGCs that encode the production of 7-deazapurine nucleosides. nih.govresearchgate.net This could lead to the discovery of novel compounds and the enzymes that produce them.

Enzymatic Synthesis: Once the biosynthetic enzymes are identified, they could be harnessed as biocatalysts for the "green" synthesis of this compound and its analogs, potentially offering an alternative to complex chemical synthesis.

Unraveling these biosynthetic mysteries will not only deepen our fundamental understanding of natural product chemistry but also provide new tools for synthetic biology and drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.